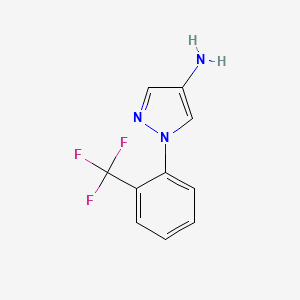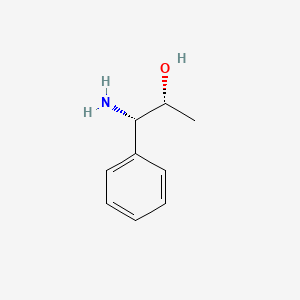
Benzeneethanol, beta-amino-alpha-methyl-, (alphaR,betaS)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-Amino-1-phenylpropan-2-ol is a chiral compound with significant importance in organic chemistry and pharmaceutical applications. This compound is characterized by its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-amino-1-phenylpropan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using chiral reducing agents. For instance, the reduction of 1-phenyl-2-propanone with a chiral borane complex can yield the desired enantiomer with high enantioselectivity .
Industrial Production Methods
On an industrial scale, the production of (1S,2R)-1-amino-1-phenylpropan-2-ol often involves the use of biocatalysts. Enzymatic reduction of prochiral ketones using specific reductases can provide high yields and enantioselectivity. This method is advantageous due to its mild reaction conditions and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-phenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can yield secondary amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: 1-Phenyl-2-propanone
Reduction: 1-Phenyl-2-propanol
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
(1S,2R)-1-Amino-1-phenylpropan-2-ol has numerous applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound is used in the study of enzyme mechanisms and stereoselective biocatalysis.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including certain antidepressants and antihistamines.
Industry: The compound is utilized in the production of fine chemicals and as a resolving agent for racemic mixtures
Mechanism of Action
The mechanism by which (1S,2R)-1-amino-1-phenylpropan-2-ol exerts its effects is primarily through its interaction with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-1-Amino-1-phenylpropan-2-ol
- (1S,2S)-1-Amino-1-phenylpropan-2-ol
- (1R,2R)-1-Amino-1-phenylpropan-2-ol
Uniqueness
(1S,2R)-1-Amino-1-phenylpropan-2-ol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Compared to its diastereomers and enantiomers, this compound exhibits different reactivity and selectivity in various chemical reactions, making it particularly valuable in asymmetric synthesis .
Properties
CAS No. |
19901-88-3 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-phenylpropan-2-ol |
InChI |
InChI=1S/C9H13NO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9-/m1/s1 |
InChI Key |
AAEOXZIUGCXWTF-VXNVDRBHSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B11755357.png)
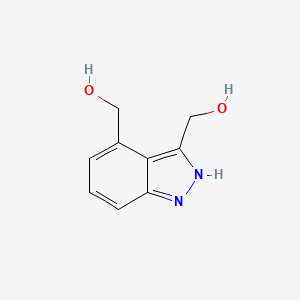
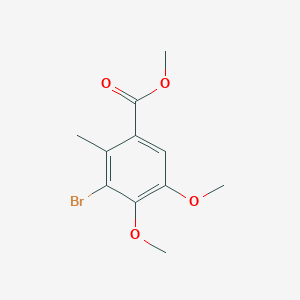
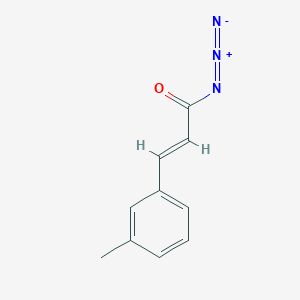
![(3aS,7R,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B11755366.png)
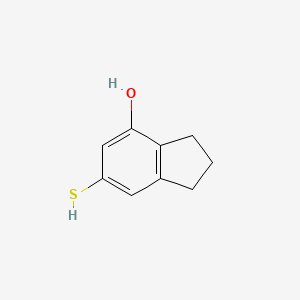
![cis-3-Boc-3-aza-bicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B11755381.png)

![tert-Butyl N-{6-oxobicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B11755389.png)

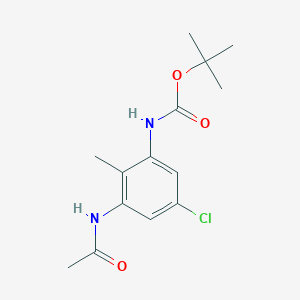
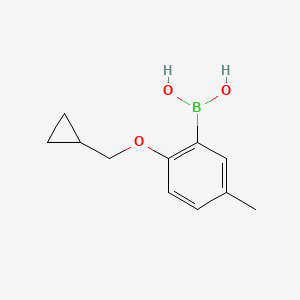
![6,7-Dihydro-5H-cyclopenta[c]pyridine-3,7-diamine dihydrochloride](/img/structure/B11755412.png)
